molecular formula C9H8F3NO B140856 N-Benzyl-2,2,2-trifluoroacetamide CAS No. 7387-69-1

N-Benzyl-2,2,2-trifluoroacetamide

Cat. No.: B140856
CAS No.: 7387-69-1
M. Wt: 203.16 g/mol
InChI Key: DEXVYKWXVWAYGO-UHFFFAOYSA-N
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Description

N-Benzyl-2,2,2-trifluoroacetamide is an organic compound with the chemical formula C9H8F3NO. It is characterized by the presence of a benzyl group attached to a trifluoroacetamide moiety. This compound is known for its unique chemical properties and has found applications in various fields of scientific research and industry .

Mechanism of Action

Target of Action

N-Benzyl-2,2,2-trifluoroacetamide has been studied for its inhibitory effects on several enzymes, including AmpC beta-lactamase, Glucosamine-6-Phosphate Synthase, and lanosterol 14 alpha-demethylase (CYP51) . These enzymes are targets for antibacterial and antifungal drugs .

Mode of Action

The compound interacts with these enzymes, potentially altering their function and inhibiting their activity

Biochemical Pathways

The inhibition of these enzymes can affect various biochemical pathways. For instance, the inhibition of lanosterol 14 alpha-demethylase (CYP51) can disrupt the synthesis of ergosterol, a key component of fungal cell membranes . This can lead to the death of the fungal cells, providing an antifungal effect .

Pharmacokinetics

The compound is soluble in most organic solvents, such as ether, alcohol, and ketone , which may influence its absorption and distribution in the body.

Result of Action

This compound has demonstrated antimicrobial, antioxidant, and cytotoxic properties . It has shown good antifungal activity against tested fungi and moderate antibacterial activity . It also exhibited antioxidant activity at certain concentrations . Furthermore, it showed cytotoxic activity at the dose of 200 μg/mL with IC 50 (54.7 %) value of 100 μg/mL .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in various solvents can affect its absorption and distribution in different environments. Additionally, the compound’s stability may be affected by storage conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzyl-2,2,2-trifluoroacetamide can be synthesized through the acylation of benzylamine with trifluoroacetic anhydride using the Friedel–Crafts acylation method . The reaction typically involves the following steps:

    Reactants: Benzylamine and trifluoroacetic anhydride.

    Catalyst: A Lewis acid such as aluminum chloride (AlCl3).

    Solvent: Anhydrous conditions are maintained using solvents like dichloromethane (DCM).

    Reaction Conditions: The reaction is carried out at low temperatures to control the exothermic nature of the acylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoroacetamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

    N-Benzylacetamide: Lacks the trifluoromethyl group, resulting in different chemical properties.

    N-Benzyltrifluoroacetamide: Similar structure but may have variations in substituent positions.

Uniqueness

N-Benzyl-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This makes it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

N-benzyl-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO/c10-9(11,12)8(14)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXVYKWXVWAYGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70995015
Record name N-Benzyl-2,2,2-trifluoroethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70995015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7387-69-1
Record name N-Benzyltrifluoroacetamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24676
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzyl-2,2,2-trifluoroethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70995015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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